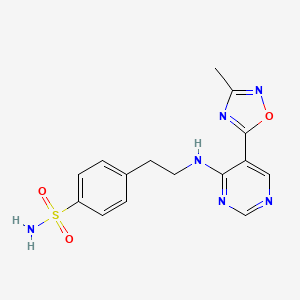

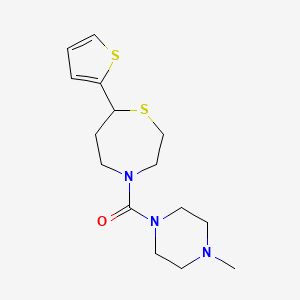

(4-Methylpiperazin-1-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Research has demonstrated the synthesis of novel compounds closely related to (4-Methylpiperazin-1-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone, aiming at developing new therapeutics. For instance, Nagaraj, Srinivas, and Rao (2018) have synthesized a series of triazole analogues of piperazine with significant antibacterial activity against human pathogenic bacteria, indicating potential for developing new antibacterial agents (A. Nagaraj, S. Srinivas, G. N. Rao, 2018).

Structural Characterization and Theoretical Studies

Another study by Shahana and Yardily (2020) focused on the synthesis and spectral characterization of novel thiazole and thiophene-containing compounds, employing density functional theory (DFT) and docking studies to understand their antibacterial activity. This research contributes to the understanding of how such compounds interact with bacterial enzymes or structures, which could be crucial for designing drugs targeting specific bacterial infections (M. Shahana, A. Yardily, 2020).

Antiproliferative Properties and Tubulin Polymerization Inhibition

Prinz et al. (2017) reported on a series of phenylpiperazin-1-yl)methanones derived from tricyclic heterocycles, showcasing excellent antiproliferative properties and the ability to inhibit tubulin polymerization. This indicates their potential as cancer therapeutics by disrupting the mitotic process in cancer cells, leading to cell cycle arrest at the G2/M phase (H. Prinz, Ann-Kathrin Ridder, K. Vogel, K. Böhm, I. Ivanov, Jahan B. Ghasemi, E. Aghaee, K. Müller, 2017).

Nonlinear Optical Properties

Revathi et al. (2018) synthesized and characterized an organic compound, demonstrating its nonlinear optical (NLO) properties through various spectroscopic and crystallographic techniques. This highlights a potential application in materials science, specifically in the development of NLO materials for optical switching, modulation, and telecommunication technologies (B. Revathi, D. Jonathan, S. Sathya, G. Usha, 2018).

Mecanismo De Acción

Target of Action

The primary targets of this compound are Aurora kinase A and Serine/threonine-protein kinase PLK1 . These kinases play crucial roles in cell division and are often overexpressed in cancer cells, making them potential targets for anti-cancer therapies .

Mode of Action

This inhibition could disrupt the normal cell division process, leading to cell death .

Biochemical Pathways

Given its targets, it is likely to impact pathways related to cell division and growth .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Given its targets, it is likely to induce cell death in cells overexpressing aurora kinase a and serine/threonine-protein kinase plk1 .

Propiedades

IUPAC Name |

(4-methylpiperazin-1-yl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3OS2/c1-16-6-8-18(9-7-16)15(19)17-5-4-14(21-12-10-17)13-3-2-11-20-13/h2-3,11,14H,4-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWUBKIFHWMEDNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)N2CCC(SCC2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Tert-butylphenyl)methyl]-2-methylpyrrolidine](/img/structure/B2457742.png)

![Methyl 3,6-diamino-4-(4-chlorophenyl)-5-cyanothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2457745.png)

![methyl 2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2457751.png)